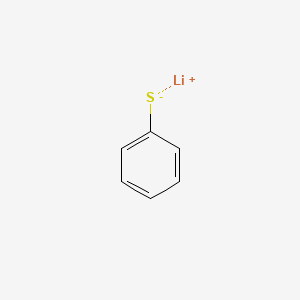

Lithium Benzenethiolate

説明

Lithium Benzenethiolate is a chemical compound with the molecular formula CHLiS. It has an average mass of 116.110 Da and a monoisotopic mass of 116.027199 Da . It is also known as Lithium thiophenolate .

Physical And Chemical Properties Analysis

Lithium Benzenethiolate has an average mass of 116.110 Da and a monoisotopic mass of 116.027199 Da . Lithium, a component of Lithium Benzenethiolate, is the lightest of the metals, with a density approximately half that of water . It has the highest specific heat of any solid element .Relevant Papers The relevant papers for Lithium Benzenethiolate include a comprehensive investigation of Lithium-based polymer electrolytes , a comprehensive review of polymer electrolyte for lithium-ion battery , and applications of Polymer Electrolytes in Lithium-Ion Batteries .

科学的研究の応用

Organic Synthesis

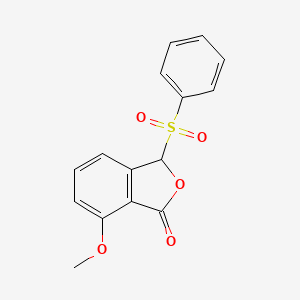

Lithium benzenethiolate plays a crucial role in organic synthesis, particularly in the synthesis of γ-butyrolactones . It is used in the addition reaction to 2-buten-4-olide in the presence of aldehydes and ketones, which yields α-substituted β-phenylthio-γ-butyrolactones . These compounds are valuable intermediates for the synthesis of various organic molecules.

Battery Technology

In the field of battery technology, lithium benzenethiolate contributes to the understanding of lithium-ion battery ageing mechanisms . Research on these mechanisms is vital for improving the longevity and performance of batteries, especially for automotive applications . The compound’s role in the electrochemical processes can provide insights into the degradation and life cycle of lithium-ion batteries.

Electrode Development

Lithium benzenethiolate is also instrumental in the development of safer and high-performance electrodes for Li-ion batteries . Its chemical properties can influence the design of electrodes that offer better energy storage capabilities and stability, which are critical for large-scale implementation in electric vehicles and energy storage systems.

作用機序

Target of Action

Lithium Benzenethiolate is a complex compound with multiple targets of action. Lithium, a component of lithium benzenethiolate, is known to have several targets, including glycogen synthase kinase 3 (gsk-3) and inositol monophosphatase (impa) . These enzymes play crucial roles in various cellular processes, including cell signaling, growth, and differentiation .

Mode of Action

For instance, lithium inhibits GSK-3, a key enzyme involved in various cellular processes . It also interacts with the NMDA receptor, downregulating it and inhibiting the myoinositol second messenger system . In the context of batteries, Lithium Benzenethiolate has been shown to interact with a solid-state electrolyte, Li6.4La3Zr1.4Ta0.6O12 (LLZTO), to prevent the crossover of lithium 1,2-benzenedithiolate (LBDT) in the catholyte to the lithium metal anode in a rechargeable lithium battery .

Biochemical Pathways

Lithium Benzenethiolate may affect several biochemical pathways. Lithium, a component of Lithium Benzenethiolate, is known to influence multiple pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in various cellular processes, including neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Result of Action

Lithium, a component of lithium benzenethiolate, has been shown to have neuroprotective effects, including preserving neuronal function and improving memory in animal models of dementia . It also has effects on neurotransmission and intracellular mechanisms converging towards neuroprotection .

Action Environment

The action, efficacy, and stability of Lithium Benzenethiolate can be influenced by various environmental factors. For instance, the extraction and production of lithium, a component of Lithium Benzenethiolate, have significant environmental impacts, including water and energy consumption, and can lead to soil, water, and air contamination . These factors can potentially affect the availability and quality of Lithium Benzenethiolate.

特性

IUPAC Name |

lithium;benzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFQTCRYSOTMDJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450319 | |

| Record name | Thiophenol lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium Benzenethiolate | |

CAS RN |

2973-86-6 | |

| Record name | Thiophenol lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

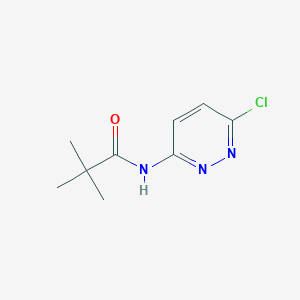

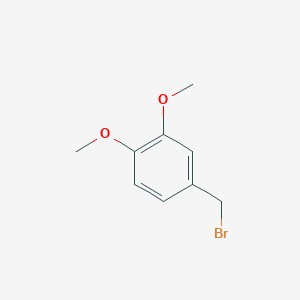

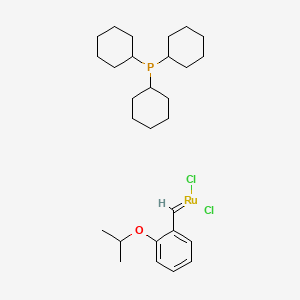

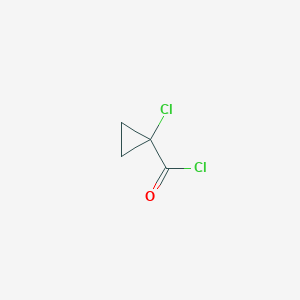

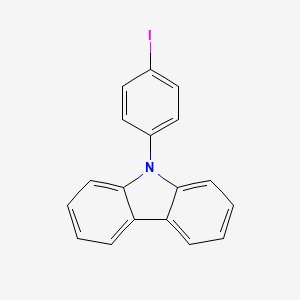

Feasible Synthetic Routes

Q & A

Q1: How does lithium benzenethiolate interact with α,β-unsaturated esters? What are the downstream effects of this interaction?

A1: Lithium benzenethiolate acts as a nucleophilic catalyst in conjugate addition reactions with α,β-unsaturated esters. [, ] This initial addition creates an enolate intermediate, which can then undergo further reactions, such as aldol reactions, leading to the formation of more complex molecules. [] Essentially, lithium benzenethiolate facilitates the construction of new carbon-carbon bonds, expanding the possibilities for organic synthesis.

Q2: Can you provide an example of a specific reaction where lithium benzenethiolate plays a crucial role?

A2: One example is the synthesis of 2-substituted 2-buten-4-olides. [] Lithium benzenethiolate reacts with 2-buten-4-olide in the presence of aldehydes or ketones. This reaction forms α-substituted β-phenylthio-γ-butyrolactones, which can then be transformed into the desired 2-substituted 2-buten-4-olides through a dehydrosulfenylation process. []

Q3: Are there any spectroscopic studies highlighting the reactivity of lithium benzenethiolate?

A3: Yes, studies employing ³¹P NMR have provided evidence for the reactivity of lithium benzenethiolate. [] For instance, in the reaction of 1-Lithio-1-(diethoxyphosphoryl)methyl methyl sulfide with diphenyl disulfide, lithium benzenethiolate is involved in the desulfenylation of a transient intermediate, leading to the formation of diethyl bis-(phenylthio)methyl phosphonate. [] This highlights the role of lithium benzenethiolate in sulfur-transfer reactions.

Q4: How does lithium benzenethiolate interact with enol phosphates of 1,3-dicarbonyl compounds?

A4: Research indicates that lithium benzenethiolate participates in conjugate addition reactions with enol phosphates of 1,3-dicarbonyl compounds. [] While detailed mechanistic studies are limited in the provided abstracts, this interaction likely involves the nucleophilic attack of the thiolate anion on the electrophilic β-carbon of the enol phosphate, similar to its reactivity with α,β-unsaturated esters.

Q5: Are there any notable applications of lithium benzenethiolate in organometallic chemistry?

A5: Lithium benzenethiolate plays a role in synthesizing novel manganese carbene complexes. [] For instance, it reacts with a dicarbonyl(ferrocenylcarbyne)(methylcyclopentadienyl)manganese tetrachloroborate complex, replacing the chlorine ligands and forming carbene complexes with sulfur as a heteroatom adjacent to the carbene carbon. [] These complexes are potentially valuable in various catalytic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)